molecular formula C8H8O3 B561747 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 CAS No. 89614-23-3

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Cat. No.: B561747
CAS No.: 89614-23-3
M. Wt: 158.186
InChI Key: KMOUUZVZFBCRAM-TZCZJOIZSA-N
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Description

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 (hereafter referred to as THPA-d6) is a deuterated derivative of 1,2,3,6-tetrahydrophthalic anhydride (THPA), where six hydrogen atoms at positions 3, 4, 5, and 6 are replaced with deuterium (D). THPA itself (CAS 85-43-8) is a bicyclic anhydride with molecular formula C₈H₈O₃ and molecular weight 152.15 g/mol . The deuterated form retains the core structure but offers isotopic labeling advantages for applications in nuclear magnetic resonance (NMR) spectroscopy, reaction mechanism studies, and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can be synthesized through the Diels-Alder reaction of deuterated butadiene and maleic anhydride . The reaction typically requires a solvent such as benzene and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the anhydride under mild conditions to form amides or esters.

Major Products

    Oxidation: Tetrahydrophthalic acid.

    Reduction: Tetrahydrophthalic diol.

    Substitution: Tetrahydrophthalimide or tetrahydrophthalate esters.

Scientific Research Applications

Applications in Industry

1. Curing Agent for Epoxy Resins

  • Description : 1,2,3,6-Tetrahydrophthalic anhydride-3,3,4,5,6,6-d6 is extensively used as a curing agent in epoxy resins. Its ability to facilitate cross-linking reactions enhances the mechanical properties and thermal stability of epoxy formulations.
  • Benefits : The use of this anhydride improves the resistance of cured epoxy systems to heat and chemicals, making them suitable for demanding applications such as automotive and aerospace components .

2. Modifier for Polystyrene

  • Description : This compound is employed as a chemical modifier in the modification of polystyrene through Friedel-Crafts acylation. This process enhances the thermal stability and mechanical performance of polystyrene-based materials.
  • Benefits : The incorporation of 1,2,3,6-tetrahydrophthalic anhydride leads to improved impact resistance and processing characteristics in polystyrene products .

3. Production of Alkyd Resins

  • Description : It serves as a key ingredient in the synthesis of alkyd resins. These resins are widely used in coatings and paints due to their excellent adhesion and durability.
  • Benefits : Alkyd resins formulated with this anhydride exhibit enhanced gloss and weather resistance compared to traditional formulations .

Use in Synthesis

1. Synthesis of Cyclic Diimides

  • Description : The compound acts as a reactant in the synthesis of cyclic diimides and derivatives such as cis-tetrahydroisoindole-1,3-dione.
  • Benefits : These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Epoxy Resin Formulation

In a study conducted on the formulation of epoxy resins using this compound as a curing agent:

  • Objective : To evaluate the mechanical properties of cured epoxy systems.
  • Results : The cured epoxy demonstrated superior tensile strength and thermal stability compared to control samples cured with conventional agents. The study highlighted the potential for this compound in high-performance applications.

Case Study 2: Polystyrene Modification

A research project focused on modifying polystyrene with this anhydride aimed to enhance its thermal properties:

  • Objective : To assess the impact on glass transition temperature (Tg) and thermal degradation.
  • Results : The modified polystyrene exhibited a significant increase in Tg and improved thermal stability under oxidative conditions. This modification opens avenues for more durable polystyrene applications.

Summary Table of Applications

ApplicationDescriptionBenefits
Curing Agent for EpoxiesEnhances cross-linking in epoxy formulationsImproved mechanical properties and stability
Modifier for PolystyreneUsed in Friedel-Crafts acylationIncreased thermal stability and impact resistance
Alkyd Resin ProductionKey ingredient in alkyd resin synthesisEnhanced gloss and weather resistance
Synthesis of Cyclic DiimidesReactant for producing biologically active compoundsPotential pharmaceutical applications

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 involves its reactivity with nucleophiles. The anhydride functional group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity is exploited in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Key Properties of THPA-d6 (Inferred from Non-Deuterated THPA):

  • Synthesis : THPA is synthesized via Diels-Alder cycloaddition of butadiene and maleic anhydride . THPA-d6 likely involves deuterated reagents or post-synthetic deuteration.
  • Applications: Used as a curing agent for epoxy resins, a monomer for unsaturated polyesters, and a precursor for heterocyclic nitrogen compounds (e.g., tetrahydroquinazolines) . The deuterated variant is valuable in isotopic tracing and spectroscopic studies .

Structural Isomers: THPA vs. 3,4,5,6-Tetrahydrophthalic Anhydride

3,4,5,6-Tetrahydrophthalic Anhydride (CAS 2426-02-0) shares the molecular formula C₈H₈O₃ but differs in hydrogenation position. Key differences:

Property THPA (1,2,3,6) 3,4,5,6-THPA References
IUPAC Name 4-Cyclohexene-1,2-dicarboxylic anhydride 4,5,6,7-Tetrahydroisobenzofuran-1,3-dione
Melting Point 101–102°C (cis-isomer) 65–68°C
Reactivity Higher ring strain due to double bond position Lower ring strain; modified Diels-Alder reactivity
Applications Epoxy curing, polyester resins Specialty chemicals, intermediates

Key Insight : The position of unsaturation affects melting points and reactivity. THPA's cis-isomer (mp 103–104°C) is industrially preferred for resin curing, while 3,4,5,6-THPA’s lower mp suits low-temperature formulations .

Deuterated vs. Non-Deuterated THPA

  • Spectroscopic Properties : Deuterium reduces signal splitting in ¹H-NMR, simplifying spectral analysis .
  • Kinetic Isotope Effects : Alters reaction rates in mechanistic studies.
  • Stability : Enhanced thermal and oxidative stability due to stronger C-D bonds.

Applications: THPA-d6 is critical in proteomics and isotopic labeling, whereas non-deuterated THPA is used in bulk industrial processes .

Other Related Anhydrides

Nadic Anhydride (exo-3,6-Methylene-THPA, CAS 129-64-6)

  • Structure : Contains a methylene bridge (CH₂) across the cyclohexene ring .
  • Properties : Higher thermal stability; used in high-performance epoxy resins and aerospace materials.
  • Comparison : Nadic anhydride’s bridge enhances rigidity, unlike THPA’s simpler bicyclic structure .

Hexahydrophthalic Anhydride (HHPA)

  • Structure : Fully hydrogenated cyclohexane ring.
  • Properties : Higher hydrophobicity and chemical resistance; used in outdoor coatings.
  • Comparison : THPA’s partial unsaturation allows for faster curing but lower stability than HHPA .

Chlorendic Anhydride (1,3,5,6,7,7-Hexachloro-THPA)

  • Structure : Chlorinated derivative of THPA.
  • Properties : Flame-retardant properties; used in fire-resistant polymers.
  • Comparison : Chlorination increases molecular weight and toxicity compared to THPA .

Table 1: Comparative Properties of Tetrahydrophthalic Anhydride Derivatives

Compound CAS Molecular Formula Molecular Weight Key Applications
THPA (1,2,3,6) 85-43-8 C₈H₈O₃ 152.15 Epoxy curing, heterocycles
THPA-d6 N/A C₈D₆H₂O₃ ~158.15 (estimated) Isotopic labeling, proteomics
3,4,5,6-THPA 2426-02-0 C₈H₈O₃ 152.15 Specialty intermediates
Nadic Anhydride 129-64-6 C₉H₈O₃ 164.16 High-performance resins
Hexahydrophthalic Anhydride 85-42-7 C₈H₁₀O₃ 154.17 Outdoor coatings

Research Findings and Industrial Relevance

  • Synthetic Utility : THPA’s reactivity in Diels-Alder and ring-opening reactions makes it versatile for synthesizing pharmaceuticals and polymers .
  • Safety Considerations : THPA is classified as hazardous when containing >0.05% maleic anhydride, requiring strict handling protocols .
  • Emerging Trends : Deuterated variants like THPA-d6 are gaining traction in academic research for elucidating reaction pathways and protein interactions .

Biological Activity

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of tetrahydrophthalic anhydride (THPA), a compound widely used in various chemical applications including as a curing agent for epoxides and in the modification of polymers. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Chemical Formula : C₈H₂D₆O₃
  • Molecular Weight : 158.1 g/mol
  • CAS Number : 85-43-8
  • Physical State : Clear colorless to light yellow liquid
  • Density : 1.36 g/cm³
  • Melting Point : 104.4 °C
  • Solubility : 29.4 g/L in water at 20 °C

Anti-inflammatory Activity

Research indicates that tetrahydrophthalic anhydride derivatives exhibit significant anti-inflammatory properties. For instance, amidrazone-derived compounds synthesized with cyclic anhydrides demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . These findings suggest potential anti-inflammatory applications for THPA derivatives.

Antimicrobial Activity

The antimicrobial efficacy of tetrahydrophthalic anhydride derivatives has also been documented. Compounds derived from similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Toxicological Profile

The safety profile of tetrahydrophthalic anhydride is critical for its application in consumer products. The compound is classified as a skin and respiratory irritant and has shown significant toxicity in animal studies:

  • LD50 (oral) : 5410 mg/kg in rats .
  • Hazard Classifications : Aquatic Chronic 3; Eye Damage 1; Skin Sensitization 1 .

Case Studies and Research Findings

StudyFocusFindings
Study on Amidrazone DerivativesAnti-inflammatorySignificant inhibition of cytokines IL-6 and TNF-α .
Antimicrobial Activity AssessmentBacterial strainsEffective against Staphylococcus aureus and E. coli .
Toxicological EvaluationSafety profileLD50 indicates moderate toxicity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) and its deuterated form, and how can they be experimentally validated?

  • Methodological Answer : The molecular formula of THPA is C₈H₈O₃ (molecular weight: 152.15 g/mol), while its deuterated form (3,3,4,5,6,6-d6) introduces isotopic substitution at six positions, increasing molecular weight to ~158.2 g/mol . Key properties include:

  • Melting Point : ~98–100°C (for non-deuterated THPA) .
  • Boiling Point : Reported as 285°C (non-deuterated) under standard conditions .
  • Structural Confirmation : Use NMR (¹H/²H and ¹³C) to distinguish protonated vs. deuterated positions. For example, deuterium incorporation at positions 3,4,5,6 eliminates specific proton signals in ¹H NMR .
  • Thermodynamic Data : Differential Scanning Calorimetry (DSC) can measure melting enthalpy (ΔH) for purity validation. Frinton Laboratories reported ΔH = 18.2 kJ/mol for THPA .

Q. How can researchers synthesize and purify deuterated THPA (3,3,4,5,6,6-d6) for isotopic tracing studies?

  • Methodological Answer :

  • Deuteration Strategy : Use acid-catalyzed H/D exchange in D₂O or DCl, targeting reactive protons (e.g., α to carbonyl groups). Cyclic anhydrides like THPA allow selective deuteration at strained positions (e.g., 3,6-positions) .
  • Purification : Recrystallization from deuterated solvents (e.g., DMSO-d6) minimizes contamination. Monitor isotopic purity via High-Resolution Mass Spectrometry (HRMS) to confirm ≥98% deuterium incorporation .
  • Challenges : Avoid proton back-exchange during storage by using airtight containers and inert atmospheres.

Q. What analytical techniques are critical for characterizing THPA derivatives in complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) separates THPA from byproducts. Use deuterated solvent gradients to resolve isotopic variants .
  • Spectroscopy : FT-IR identifies anhydride C=O stretches (~1850 cm⁻¹) and ring vibrations. For deuterated forms, attenuated total reflectance (ATR)-IR can detect shifts in C-D stretches (~2100–2200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ions. Isotopic patterns confirm deuterium distribution .

Advanced Research Questions

Q. How do reaction mechanisms involving THPA-d6 differ from non-deuterated analogs in Diels-Alder reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium at electron-deficient positions (e.g., 3,6-positions) slows reaction rates due to increased bond strength. For example, in Diels-Alder reactions, KIE ≈ 1.5–2.0 for THPA-d6 vs. THPA .
  • Computational Validation : Use density functional theory (DFT) to model transition states. Compare activation energies for deuterated vs. non-deuterated pathways using software like Gaussian or ORCA .

Q. What computational approaches optimize THPA-d6 synthesis and predict isotopic stability under varying conditions?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., CCSD(T)/B3LYP) to simulate deuteration pathways. Tools like GRRM or AFIR automate transition state searches .
  • Stability Prediction : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P-D2O) assess deuterium retention over time. Parameters like solvation free energy (ΔG_solv) predict back-exchange risks .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) reported for THPA derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference datasets from NIST , PubChem , and EPA DSSTox . Discrepancies often arise from impurities or measurement conditions (e.g., heating rate in DSC).
  • Validation Protocol : Reproduce measurements using standardized methods (e.g., ASTM E794 for DSC). For example, if melting points vary by >2°C, repeat under inert gas (N₂/Ar) to exclude oxidation effects .

Q. Methodological Design & Best Practices

Q. Designing experiments to study THPA-d6’s role in polymer crosslinking: What factorial parameters are critical?

  • Methodological Answer :

  • Factors to Test :
  • Deuteration Level (0%, 50%, 100%).
  • Temperature (80–120°C).
  • Catalyst (e.g., triethylamine vs. DMAP).
  • Response Variables : Crosslink density (via swelling tests), tensile strength.
  • Design : Use a 3×3×2 full factorial design. Analyze via ANOVA to identify interactions (e.g., deuterated samples may require higher activation temperatures) .

Q. What advanced spectroscopic techniques elucidate deuterium’s impact on THPA’s electronic structure?

  • Methodological Answer :

  • Solid-State NMR : ²H NMR quadrupolar coupling constants reveal deuterium’s electronic environment in crystalline THPA-d6 .
  • X-ray Photoelectron Spectroscopy (XPS) : Compare C 1s and O 1s binding energies between THPA and THPA-d6 to assess isotopic effects on electron density .

Properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662203
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89614-23-3
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
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Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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